![molecular formula C10H13NO2S B5531540 ethyl 4,6-dimethyl-2-thioxo-1,2-dihydro-3-pyridinecarboxylate](/img/structure/B5531540.png)
ethyl 4,6-dimethyl-2-thioxo-1,2-dihydro-3-pyridinecarboxylate
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Description
Synthesis Analysis
The synthesis of similar compounds involves multicomponent reactions under mild conditions, demonstrating the versatility and efficiency of these synthetic routes. For instance, ethyl 4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate and its derivatives have been synthesized and characterized by various spectroscopic methods, showcasing the exothermic and spontaneous nature of these reactions at room temperature (Singh et al., 2013).
Molecular Structure Analysis
Crystal structure analysis reveals the precise arrangement of atoms within these compounds, highlighting features such as intermolecular hydrogen bonding and the formation of dimers in the solid state. The crystal structure of ethyl 2,4-dimethyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate, for example, revealed a thioamide functional group, necessitating a revision of previously published structures (Cossar et al., 2018).
Chemical Reactions and Properties
The chemical reactivity and properties of these compounds are investigated through spectroscopic and computational studies. These analyses provide insights into charge transfer, charge delocalization, and the nature of various intra- and intermolecular interactions. The binding energy of intermolecular interactions and local reactivity descriptors are calculated to determine reactive sites within the molecule (Singh et al., 2013).
Physical Properties Analysis
The physical properties, such as thermodynamic parameters and vibrational analysis, are explored through experimental and theoretical studies. These properties are crucial for understanding the stability and behavior of these compounds under various conditions. The vibrational analysis, for instance, indicates the formation of dimers in the solid state, providing insights into the compound's solid-state properties (Singh et al., 2013).
Chemical Properties Analysis
The chemical properties, including electronic transitions, NBO analysis, and topological parameters, are analyzed to understand the compounds' reactivity and interactions. Time-dependent density functional theory (TD-DFT) is used to calculate electronic transitions, providing a detailed understanding of the molecule's electronic structure (Singh et al., 2013).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
ethyl 4,6-dimethyl-2-sulfanylidene-1H-pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-4-13-10(12)8-6(2)5-7(3)11-9(8)14/h5H,4H2,1-3H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIWHZWNZHBVKFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(NC1=S)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carboxylate |
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